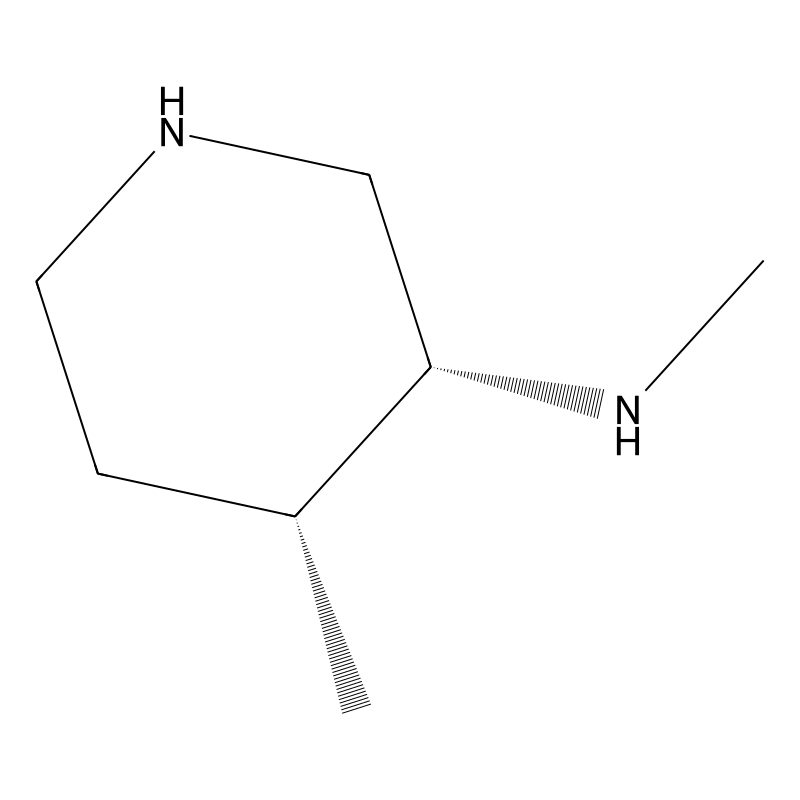

(3R,4R)-N,4-dimethyl-piperidin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R,4R)-N,4-dimethyl-piperidin-3-amine is a chiral amine characterized by its piperidine structure, featuring a methyl group at the nitrogen atom and another at the 4-position. This compound is notable for its versatility as an intermediate in organic synthesis and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 168.28 g/mol . The compound's chirality contributes to its unique properties, making it valuable in various chemical applications.

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine itself likely doesn't have a defined mechanism of action. However, as a building block for Janus tyrosine kinase inhibitors, it contributes to the overall mechanism of those drugs. Tyrosine kinases are enzymes involved in cell signaling pathways, and their inhibition can modulate immune responses, potentially leading to therapeutic effects in autoimmune diseases [].

(3R,4R)-N,4-dimethyl-piperidin-3-amine is a specific stereoisomer of a piperidin-3-amine derivative. While the base compound itself might have some research applications, it's most commonly encountered in scientific literature as a precursor in the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (sometimes abbreviated as R,R-BDM). R,R-BDM is a key intermediate for the drug Tofacitinib, a medication used to treat autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease [].

- Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide or peracids.

- Reduction: It can undergo reduction reactions that modify the piperidine ring, often utilizing sodium borohydride or lithium aluminum hydride.

- Substitution: The nitrogen atom in the compound can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted piperidines .

These reactions make (3R,4R)-N,4-dimethyl-piperidin-3-amine a useful building block for synthesizing more complex organic molecules.

The biological activity of (3R,4R)-N,4-dimethyl-piperidin-3-amine is primarily linked to its role as an intermediate in drug development. It has been investigated for its potential as an enzyme inhibitor and receptor ligand. The compound's mechanism of action typically involves binding to specific molecular targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate access and subsequent reactions .

The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine generally follows these steps:

- Starting Material: The process begins with 1-benzyl-4-methyl-3-ketone piperidine.

- Reaction with Methylamine: The ketone is reacted with methylamine in the presence of titanium tetrachloride and triethylamine at approximately 35°C.

- Reduction: The resulting imine is reduced using sodium triacetoxyborohydride in glacial acetic acid to yield the final product .

Industrial production methods mirror these synthetic routes but are optimized for higher yields and purity through techniques such as continuous flow reactors.

(3R,4R)-N,4-dimethyl-piperidin-3-amine has diverse applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development: The compound is crucial in developing drugs targeting neurological and psychiatric disorders.

- Agrochemicals: It is utilized in producing various agrochemicals and specialty chemicals .

Studies on the interactions of (3R,4R)-N,4-dimethyl-piperidin-3-amine with biological targets have shown its potential as an inhibitor or modulator of enzyme activity. These interactions can significantly influence metabolic pathways and receptor signaling mechanisms. Further research continues to explore its potential therapeutic applications in various fields .

Several compounds share structural similarities with (3R,4R)-N,4-dimethyl-piperidin-3-amine. Here are some notable examples:

These compounds highlight the uniqueness of (3R,4R)-N,4-dimethyl-piperidin-3-amine due to its specific stereochemistry and potential applications in drug synthesis and development.

Asymmetric Synthesis Strategies

The synthetic approaches to (3R,4R)-N,4-dimethyl-piperidin-3-amine can be categorized into two main strategies: asymmetric synthesis using catalytic methods and chiral pool synthesis from natural product precursors. Each approach offers distinct advantages in terms of stereoselectivity, scalability, and operational simplicity.

Enantioselective Reductive Amination Approaches

Enantioselective reductive amination represents one of the most versatile and widely employed methodologies for accessing chiral piperidine derivatives [5] [6]. This approach involves the coupling of carbonyl compounds with amines followed by stereoselective reduction of the resulting imine intermediate.

Classical Chemical Reductive Amination

The traditional approach utilizes chiral reducing agents or catalysts to achieve enantioselective reduction. A key synthetic route involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine using titanium(IV) isopropoxide as a stabilizing agent followed by sodium borohydride reduction [7] . This method typically achieves 70-90% yields with 90-99% enantiomeric excess after resolution with L-di-p-toluoyltartaric acid.

The process involves several critical steps:

- Formation of imine intermediate through condensation of ketone with methylamine

- Stereoselective hydride delivery controlled by chiral environment

- Resolution of racemic mixture using chiral acid salts

- Crystallization to obtain desired (3R,4R) stereoisomer

Rhodium-Catalyzed Asymmetric Reductive Amination

Recent developments in rhodium catalysis have enabled direct asymmetric reductive amination of pyridinium salts [9] [10]. This methodology involves the use of chiral rhodium complexes to achieve reductive transamination, where pyridinium salts undergo simultaneous reduction and amine exchange. The process utilizes formic acid as a hydrogen source and chiral primary amines as transamination partners, achieving excellent diastereo- and enantioselectivities up to 99.3:0.7 enantiomeric ratio [11].

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalytic systems, particularly those employing SegPhos ligands, have demonstrated exceptional performance in the asymmetric hydrogenation of substituted pyridinium salts [12] [13]. The Ir/SegPhos catalytic system enables the preparation of chiral piperidine derivatives bearing two contiguous chiral centers with high levels of both enantioselectivity (95-99% ee) and diastereoselectivity. This methodology has been successfully demonstrated on gram-scale preparations, indicating its potential for industrial applications.

Biocatalytic Reductive Amination

The emergence of engineered imine reductases (IREDs) has revolutionized the field of asymmetric reductive amination [14] [15] [16]. These enzymes catalyze the NADPH-dependent reduction of cyclic imines and can function as reductive aminases (RedAms) for the coupling of ketones with amines. Engineered variants such as IR77 and its mutants have achieved remarkable catalytic efficiency improvements, with some mutants showing over 4000-fold enhancement in catalytic efficiency compared to wild-type enzymes [17].

The biocatalytic approach offers several advantages:

- Exceptional enantioselectivity (>99% ee)

- Mild reaction conditions (ambient temperature and pressure)

- High atom economy and environmental sustainability

- Scalability to industrial processes (demonstrated at kilogram scale)

Key developments include:

- Structure-guided engineering of enzyme active sites for improved substrate binding

- Combinatorial active-site saturation testing (CAST) for enhanced performance

- Thermostability engineering for improved operational stability

- Development of enantio-complementary enzyme pairs for accessing both stereoisomers

Data Table: Reductive Amination Methodologies

| Method | Catalyst/Reagent | Temperature (°C) | Pressure | Enantiomeric Excess | Yield | Scale Demonstrated |

|---|---|---|---|---|---|---|

| Chemical Reductive Amination | NaBH₄/Ti(OiPr)₄ | 20-30 | Atmospheric | 90-99% (after resolution) | 70-90% | Multi-gram |

| Rh-Catalyzed Transamination | Rh/Chiral ligand/HCOOH | 30-50 | Atmospheric | 95-99% | 75-88% | Gram scale |

| Ir-Catalyzed Hydrogenation | Ir/SegPhos | 25-50 | 10-50 bar H₂ | 95-99% | 80-95% | Gram scale |

| IRED Biocatalysis | Engineered imine reductases | 25-37 | Atmospheric | >99% | 80-98% | Kilogram scale |

Chiral Pool Synthesis from Natural Product Precursors

Chiral pool synthesis leverages the inherent chirality of naturally occurring compounds to construct complex molecular architectures with predictable stereochemistry [18] [19] [20]. This approach is particularly valuable for synthesizing enantiomerically pure compounds without the need for resolution or asymmetric catalysis.

Amino Acid-Based Synthesis

Amino acids represent one of the most versatile and readily available sources of chirality for piperidine synthesis [21]. L-Proline, in particular, has emerged as a powerful building block due to its cyclic structure and well-defined stereochemistry.

L-Proline as a Synthetic Platform

L-Proline serves as an ideal starting material for piperidine synthesis due to its inherent pyrrolidine ring structure, which can be elaborated through various transformations [19]. Key methodologies include:

Aza-Claisen Rearrangement Strategy: L-Proline derivatives undergo aza-Claisen rearrangement to produce expanded ring systems. The (E)-silyl enol ether derived from L-Proline can be converted to 9-membered lactams through a 6-membered transition state, creating new stereogenic centers with excellent stereocontrol [19].

Ring Expansion Methodology: L-Proline can be subjected to ring expansion reactions to access 6-membered piperidine frameworks. This approach utilizes the existing stereochemistry of proline to direct the formation of new stereocenters in a predictable manner.

Alkylation and Functionalization: The nitrogen atom and α-carbon of proline provide reactive sites for stereoselective alkylation and functionalization reactions, enabling the introduction of methyl groups required for the target compound.

L-Lysine-Derived Synthesis

L-Lysine offers another valuable chiral pool approach, particularly for accessing 6-membered nitrogen heterocycles [22] [21]. The key transformations include:

Decarboxylation and Cyclization: L-Lysine undergoes enzymatic decarboxylation to cadaverine, which can then be subjected to oxidative cyclization to form piperidine derivatives [22].

Intramolecular Cyclization: The amino acid side chain of lysine provides the necessary functionality for intramolecular cyclization reactions to form 6-membered rings.

Stereocontrolled Transformations: The existing stereochemistry at the α-carbon serves as a stereochemical anchor for controlling the formation of additional stereocenters.

Pipecolic Acid Derivatives

(R)-Pipecolic acid, derived from (R)-α-aminoadipic acid through enzymatic cleavage, represents a direct approach to piperidine-2-carboxylic acid derivatives [20]. This methodology is particularly valuable because:

- The compound is available on large scale from cephalosporin C production

- It can be converted to various enantiomerically pure derivatives

- The carboxylic acid functionality provides a handle for further derivatization

Sugar-Based Chiral Pool Synthesis

Carbohydrates represent another important class of chiral pool starting materials for piperidine synthesis [23]. Sugar-derived precursors offer multiple stereocenters and hydroxyl functionalities that can be manipulated to construct nitrogen heterocycles.

Garner's Aldehyde Methodology

Garner's aldehyde, derived from L-serine, has become a versatile building block for amino acid and amine synthesis [19]. Key features include:

- Protected amino functionality: The oxazolidine ring provides protection for the amine while maintaining reactivity

- Aldehyde reactivity: The aldehyde group serves as an electrophilic center for various transformations

- Stereochemical control: The existing stereochemistry directs subsequent transformations

Iminosugar Synthesis

Polyhydroxylated piperidines, known as iminosugars, can be synthesized from sugar precursors through various cyclization strategies [18] [24]. These approaches include:

- Reductive amination from glycosyl azides: Cascade reactions involving azide reduction and cyclization

- Huisgen azide-alkene cycloaddition: Combined with allylic azide rearrangement for substituted piperidines

- Ring contraction from seven-membered precursors: Utilizing sugar-derived septanosyl derivatives

Chiral Auxiliary Approaches

Chiral auxiliaries provide temporary stereochemical control during key bond-forming reactions [25]. For piperidine synthesis, several auxiliary systems have proven effective:

- Oxazolidinone Auxiliaries: Evans oxazolidinones enable highly diastereoselective alkylation and acylation reactions

- Sulfoxide Auxiliaries: Chiral sulfoxides direct stereoselective reductions and alkylations

- Amino Alcohol Auxiliaries: Derived from natural amino acids, these auxiliaries provide excellent stereocontrol

Data Table: Chiral Pool Starting Materials

| Starting Material | Source | Key Advantages | Typical ee Achieved | Synthetic Steps to Target | Commercial Availability |

|---|---|---|---|---|---|

| L-Proline | Natural amino acid | Inherent cyclicity, multiple reactive sites | 95-99% | 4-8 steps | Readily available |

| L-Lysine | Natural amino acid | Direct path to 6-membered rings | 90-95% | 5-10 steps | Readily available |

| (R)-Pipecolic acid | Enzymatic cleavage | Direct piperidine framework | >99% | 3-6 steps | Limited availability |

| Garner's aldehyde | L-Serine derivative | Protected amine, aldehyde reactivity | 95-99% | 6-12 steps | Commercial |

| Sugar derivatives | Carbohydrates | Multiple stereocenters, hydroxyl groups | 90-99% | 8-15 steps | Variable |

Research Findings and Mechanistic Insights

Recent research has provided detailed mechanistic understanding of chiral pool transformations [19] [21]. Key findings include:

Conformational Control: The success of many chiral pool transformations depends on the preferred conformations of intermediates, which can be predicted and controlled through substituent effects.

Substrate vs. Catalyst Control: In some cases, the inherent chirality of the substrate overrides catalyst-controlled selectivity, leading to predictable stereochemical outcomes.

Memory of Chirality: Certain transformations proceed through achiral intermediates while retaining stereochemical information through conformational preferences or kinetic effects.

Cascade Reactions: Multiple transformations can be combined in single-pot procedures, reducing synthetic steps while maintaining high stereocontrol.

XLogP3

Dates

Explore Compound Types